1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid
Description
Properties
Molecular Formula |
C9H10N4O4 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
1,3,7-trimethyl-2,6-dioxopurine-8-carboxylic acid |
InChI |
InChI=1S/C9H10N4O4/c1-11-4-5(10-6(11)8(15)16)12(2)9(17)13(3)7(4)14/h1-3H3,(H,15,16) |
InChI Key |
UTXISOBIQYPKSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1C(=O)O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursors
The purine scaffold is constructed via condensation between 4,5,6-triaminopyrimidine (2 ) and a carboxylic acid derivative bearing the C8 substituent. In a representative protocol, 4,5,6-triaminopyrimidine sulfate is converted to its free base by treatment with sodium hydroxide, enhancing reactivity. The free base reacts with 3.4-methylenedioxyphenyl acetic acid (3 ) in anhydrous pyridine under microwave irradiation (220°C, 15 minutes), facilitated by triphenyl phosphite as a condensing agent.
Yield Optimization Strategies
Initial yields of 2% were improved to 74% through:
Table 1: Yield Dependence on Reaction Parameters
| Parameter | Yield (%) |
|---|---|
| Sulfate salt (no base) | 2 |
| Free base (1 eq.) | 18 |
| Optimized conditions | 74 |
Halogenation-Methylation-Formylation Cascade
Bromination of Dihydrouracil Intermediates
A patent-based approach involves brominating 1,3-dimethyl-4-imino-dihydrouracil with bromine in chloroform at 0–5°C to form 1,3-dimethyl-4-imino-5-bromodihydrouracil. This intermediate undergoes nucleophilic substitution with N-methylformamide under reflux (110–120°C, 4 hours) to install the N7-methyl group.
Formylation and Cyclization
The brominated intermediate is treated with formic acid to introduce the C8 carboxylic acid moiety, followed by alkaline cyclization using sodium hydroxide to yield the target compound. This method mirrors classical xanthine syntheses but incorporates carboxylation at C8 through tailored formylation.
Stepwise Assembly via Pyrimidine Precursors
Nitrosation and Reduction
Starting with 6-aminouracil, nitrosation using sodium nitrite in acetic acid generates a nitroso intermediate, which is reduced to 5,6-diamino-1,3-dimethyluracil. Subsequent formylation with formic acid introduces the C8 carboxylic acid group.
Methylation Sequence
Selective methylation at N1, N3, and N7 is achieved using methyl iodide under alkaline conditions. For example, treating 5,6-diamino-1,3-dimethyluracil with methyl iodide in dimethylformamide at 60°C installs the final N7-methyl group.
Table 2: Methylation Reagents and Conditions
| Position | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| N1 | Methyl iodide | DMF, 60°C, 6 h | 85 |
| N3 | Dimethyl sulfate | NaOH, H2O, 25°C | 78 |
| N7 | Methyl iodide | K2CO3, DMF, 60°C | 72 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using dichloromethane-methanol gradients (99:1 to 97.5:2.5). Recrystallization from ethanol or water enhances purity, with melting points exceeding 300°C (decomposition).
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Substitution reactions can occur at the methyl groups or the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-position of the purine core is highly modifiable, leading to diverse derivatives with distinct chemical and biological properties. Below is a systematic comparison based on substituents, synthesis, and bioactivity:
Carboxylic Acid Derivatives
1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid (C₈H₈N₄O₄):
- Molecular weight: 264.24 g/mol; SMILES: Cn1c(C=CC(O)=O)nc2n(C)c(=O)n(C)c(=O)c12 .
Carboxamide Derivatives
- 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide (C₉H₁₁N₅O₃):
- Replaces -COOH with -CONH₂, reducing polarity and increasing hydrogen-bonding capacity.
- Molecular weight: 237.22 g/mol ; ChemSpider ID: 724097 .
- Derivatives like N-Benzyl-1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide (4v) and N-(4-Methoxyphenyl)-...carboxamide (4r) are synthesized via Minisci-type C-H amidation, yielding 56–95% .
Thio Derivatives
- [(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid (C₁₀H₁₂N₄O₄S):
- N,N-Bis-(2-hydroxyethyl)-2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl-sulfanyl)-acetamide (5a): Exhibits pronounced antihypoxic activity in asphyctic hypoxia models (LD₅₀ >5 g/kg in mice) .
Alkyl/Aryl-Substituted Derivatives
- 1-Hexyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide (4af) :
- N-(4-(Tert-Butyl)phenyl)-1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide (4s) :
- Bulky tert-butyl group improves enzyme-binding affinity, as seen in MAO-B inhibition studies .
Biological Activity
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid (CAS Number: 172302-06-6) is a purine derivative that has garnered attention for its biological activities. This compound is structurally related to well-known purines and exhibits various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
The molecular formula of 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid is with a molecular weight of approximately 237.215 g/mol . The compound features a purine core with multiple functional groups that contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of purine compounds can exhibit significant antiviral properties. For instance, certain conjugates of purine have shown high antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This suggests that 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid may possess similar antiviral characteristics due to its structural similarities with other active purine derivatives.
Cytotoxic Effects
The cytotoxic activity of this compound has been evaluated against various tumor cell lines. For example, in vitro studies using the MTT assay demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts . The selectivity of action indicates potential for development as an anticancer agent.
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 1d | A549 | <30 | High cytotoxicity observed |
| 1b | SK-BR-3 | >30 | Lower efficacy compared to 1d |
| 1a | Jurkat | Non-cytotoxic | No significant effects noted |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with adenosine receptors may play a significant role. Purines are known to modulate various physiological processes through these receptors .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of purine derivatives. A notable case involved the synthesis of N-(purin-6-yl) amino acids which demonstrated promising cytotoxic profiles against various cancer cell lines . These findings underscore the importance of structural modifications in enhancing biological activity.
In another study exploring structure–activity relationships (SAR), it was found that modifications at specific positions on the purine ring could significantly alter the biological activity and solubility of the compounds . This highlights the potential for designing novel therapeutics based on the scaffold provided by 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid.
Q & A
Q. What are the optimal synthetic routes for 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid, and how can reaction conditions be standardized?
Methodological Answer : The synthesis of this purine derivative requires precise control of reaction parameters such as temperature (typically 60–80°C), pH (neutral to mildly acidic), and reaction time (12–24 hours). Key steps include alkylation of the purine core and subsequent oxidation to introduce the dioxo groups. For example, methylating agents like dimethyl sulfate or iodomethane are used under nitrogen to prevent side reactions . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/methanol) ensures removal of unreacted intermediates. Yield optimization (60–75%) is achieved by iterative adjustment of stoichiometric ratios and catalyst selection (e.g., Lewis acids like ZnCl₂) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer :
- HPLC : Reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm confirms purity (>95%) and identifies byproducts .
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve methyl group positions (δ 3.2–3.5 ppm for N-methyl) and confirm the carboxylic acid moiety (δ ~170 ppm in ¹³C) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ expected for C₉H₁₀N₄O₄: m/z 239.067) .
Q. What are the compound’s key physicochemical properties relevant to biochemical assays?
Methodological Answer :
- Solubility : Sparingly soluble in water (0.5–1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF).
- pKa : The carboxylic acid group has a pKa ~3.5, requiring buffered solutions (pH 4–7) for stability in biological assays .
- Thermal Stability : Decomposes above 200°C, necessitating storage at –20°C in desiccated conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., adenosine receptors)?
Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) and MD simulations (GROMACS) model ligand-receptor binding. The carboxylic acid group forms hydrogen bonds with residues in the receptor’s active site (e.g., His278 in A₂A adenosine receptors). QSAR studies correlate substituent electronegativity with binding affinity (R² > 0.85) . Free energy calculations (MM/PBSA) refine predictions of ΔGbinding, aiding in rational drug design .
Q. How do contradictory data on enzymatic inhibition (e.g., xanthine oxidase) arise, and how can they be resolved?
Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from assay conditions (pH, substrate concentration) or enzyme source purity. To resolve:
Q. What strategies optimize the compound’s metabolic stability in preclinical studies?
Methodological Answer :
- Prodrug Design : Esterification of the carboxylic acid group improves bioavailability (e.g., ethyl ester prodrug increases Cmax by 3× in rodent models) .
- Cytochrome P450 Screening : Incubate with human liver microsomes (HLMs) to identify major metabolites (e.g., demethylation at N3). Co-administration with CYP3A4 inhibitors (ketoconazole) prolongs half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
